molecular formula C3H7NO B1194047 Isoxazolidine CAS No. 504-72-3

Isoxazolidine

Cat. No. B1194047
CAS RN: 504-72-3
M. Wt: 73.09 g/mol
InChI Key: CIISBYKBBMFLEZ-UHFFFAOYSA-N
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Description

Isoxazolidine is an organic compound with the formula (CH2)3(NH)O. It is the parent of a family of compounds called Isoxazolidines, which are saturated C3NO heterocyclic rings where the nitrogen and oxygen occupy adjacent positions .


Synthesis Analysis

Isoxazolidines can be synthesized through various methods. One method involves a direct, highly efficient KOAc-catalyzed one-pot three-component reaction of readily accessible diazo compounds, nitrosoarenes, and alkenes . Another method involves a DBU/NBS-mediated one-pot three-component cycloaddition reaction of easily accessible malonic acid derivatives, nitrosoarenes, and alkenes . A catalyst-free three-component reaction to synthesize isoxazolidine from easily accessible haloalkyne, nitrosoarene, and maleimide has also been developed .


Molecular Structure Analysis

The molecular formula of Isoxazolidine is C3H7NO, and its molecular weight is 73.0938 . The nitrogen and oxygen in Isoxazolidine occupy adjacent positions .


Chemical Reactions Analysis

Isoxazolidines can be produced by the nitrone-olefin (3+2) cycloaddition reaction . They represent precursors to 1,3-aminoalcohols . A series of isoxazolidine heterocycles was synthesized through the 1,3-dipolar cycloaddition (13DC) reaction of C-phenyl-N-methylnitrone with different substituted alkenes .


Physical And Chemical Properties Analysis

Isoxazolidine is a colorless liquid with a boiling point of 59 °C . Its chemical structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Use in Stereoselective Synthesis : Isoxazolidine is instrumental in stereoselective synthesis processes. For example, a method for synthesizing methyleneoxy-substituted isoxazolidines involves copper-catalyzed aminooxygenation/cyclization, providing substituted isoxazolidines with excellent yields and diastereoselectivities (Karyakarte, Smith, & Chemler, 2012).

  • Role in Medicinal Chemistry : Isoxazolidine is a privileged structure in medicinal chemistry. It has been used in the synthesis of nucleosides, carbohydrates, PNA, amino acids, and steroid analogs. Its versatility is highlighted in various syntheses and biological activities, such as in the total synthesis of (±)-Gelsemoxonine (Berthet et al., 2016).

  • Synthesis of Beta-Amino Acids : Isoxazolidines have been synthesized with high diastereomeric excess for the production of cyclic and acyclic beta-amino acid derivatives, which are valuable in various chemical and biological applications (Hanselmann, Zhou, Ma, & Confalone, 2003).

  • Antimicrobial Applications : Trihalomethylated isoxazolines and isoxazolidines have shown potential in antimicrobial applications, as evidenced by molecular docking studies showing strong non-covalent binding affinity with several proteins involved in biological processes (Zawadzińska & Gostyński, 2023).

  • Hypoglycemic Agents : Isoxazolidine-3,5-dione and related compounds have shown insulin-sensitizing activity, indicating their potential use as hypoglycemic agents in medical applications (Shinkai et al., 1998).

Safety And Hazards

Isoxazolidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .

Future Directions

Isoxazolidines have unique pharmacological and biomedical properties, making them valuable intermediates in numerous synthetic methods of bioactive chemicals . The new derivatives induce apoptosis and arrest the cell cycle at G2/M and S phases in human metastatic melanoma (A375) and human lung adenocarcinoma (A549) cells . This will provide new conceptual approaches and directions for future research .

properties

IUPAC Name

1,2-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-4-5-3-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIISBYKBBMFLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198445
Record name Isoxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazolidine

CAS RN

504-72-3
Record name Isoxazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,900
Citations
M Berthet, T Cheviet, G Dujardin, I Parrot… - Chemical …, 2016 - ACS Publications
… and discuss the synthetic routes of the isoxazolidine ring, as well as the … of the “isoxazolidine” structure. This review excluded isoxazolidine-3-one, isoxazolidine-5-one, isoxazolidine-3,5-…
Number of citations: 216 pubs.acs.org
M Yamaguchi, A Matsuda, S Ichikawa - Organic & Biomolecular …, 2015 - pubs.rsc.org
… Here we describe the synthesis of uridine derivatives containing an isoxazolidine scaffold. … of the isoxazolidine analogues was based on the construction of the isoxazolidine ring by …
Number of citations: 33 pubs.rsc.org
SJ Gharpure, J Pal, KC Pansuriya - Organic Letters, 2022 - ACS Publications
… isoxazolidine is hitherto unexplored. Our initial studies began with the idea of synthesizing trisubstituted isoxazolidine … the formation of ketone tethered isoxazolidine 10a with excellent …
Number of citations: 2 pubs.acs.org
A Yıldırım, M Cetin - Corrosion Science, 2008 - Elsevier
2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized via amidation reaction of acyl chlorides bearing S atom in the long chain with 2-aminopyridine. Derivatives of …
Number of citations: 267 www.sciencedirect.com
H Shinkai, S Onogi, M Tanaka, T Shibata… - Journal of medicinal …, 1998 - ACS Publications
Isoxazolidine-3,5-dione 2 (JTT-501), one of the cyclic malonic acid derivatives, was found to decrease blood glucose at an oral dose of 38 mg/kg/day in KKA y mice and is currently …
Number of citations: 157 pubs.acs.org
VV Pagar, RS Liu - Angewandte Chemie, 2015 - Wiley Online Library
… , and vinyldiazo carbonyl species to yield isoxazolidine derivatives stereoselectively are described. Treatment of these isoxazolidine products with the same catalyst results in a novel 1,2…
Number of citations: 104 onlinelibrary.wiley.com
M Łysakowska, J Balzarini… - Archiv der …, 2014 - Wiley Online Library
… of isoxazolidine homonucleosides and … isoxazolidine nucleotides, a series of novel analogs 11 was designed in which the oxygen atom and a methylamino fragment in the isoxazolidine …
Number of citations: 24 onlinelibrary.wiley.com
KRR Kumar, H Mallesha… - Archiv der Pharmazie: An …, 2003 - Wiley Online Library
The synthesis of some biologically interesting isoxazolidine derivatives has been accomplished by the cycloaddition reaction of C‐(4‐biphenyl)‐N‐(3‐methylphenyl) nitrone and C‐(4‐…
Number of citations: 46 onlinelibrary.wiley.com
AMG Silva, AC Tomé, MG Neves, AMS Silva… - Tetrahedron letters, 2002 - Elsevier
… Synthesis of glycoconjugated isoxazolidine-fused chlorins and bacteriochlorins - ScienceDirect … Synthesis of glycoconjugated isoxazolidine-fused chlorins and …
Number of citations: 120 www.sciencedirect.com
SD Karyakarte, TP Smith… - The Journal of organic …, 2012 - ACS Publications
Isoxazolidines are useful in organic synthesis, drug discovery, and chemical biology endeavors. A new stereoselective synthesis of methyleneoxy-substituted isoxazolidines is disclosed…
Number of citations: 70 pubs.acs.org

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